Cas no 1689872-41-0 ((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid)

(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly used in solid-phase peptide synthesis (SPPS). The (R)-configuration ensures stereochemical precision, while the isopropyl-substituted pyrazole moiety enhances structural diversity for peptide design. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions without affecting acid-labile side chains. The carboxylic acid terminus allows for further coupling reactions, making it a versatile building block for peptide elongation. This compound is particularly valuable in medicinal chemistry and bioconjugation applications due to its stability and compatibility with standard SPPS protocols.
(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid structure
1689872-41-0 structure
Product name:(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid
CAS No:1689872-41-0
MF:C24H25N3O4
MW:419.473006010056
CID:5950232
PubChem ID:108385871

(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid
    • EN300-1164533
    • 1689872-41-0
    • (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
    • Inchi: 1S/C24H25N3O4/c1-15(2)27-13-16(12-25-27)22(11-23(28)29)26-24(30)31-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,12-13,15,21-22H,11,14H2,1-2H3,(H,26,30)(H,28,29)/t22-/m1/s1
    • InChI Key: HJQRTXYVHRZGOD-JOCHJYFZSA-N
    • SMILES: O(C(N[C@H](CC(=O)O)C1C=NN(C=1)C(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 419.18450629g/mol
  • Monoisotopic Mass: 419.18450629g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 620
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.4Ų
  • XLogP3: 3.1

(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1164533-2500mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
1689872-41-0
2500mg
$1931.0 2023-10-03
Enamine
EN300-1164533-100mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
1689872-41-0
100mg
$867.0 2023-10-03
Enamine
EN300-1164533-50mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
1689872-41-0
50mg
$827.0 2023-10-03
Enamine
EN300-1164533-1.0g
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
1689872-41-0
1g
$0.0 2023-06-08
Enamine
EN300-1164533-500mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
1689872-41-0
500mg
$946.0 2023-10-03
Enamine
EN300-1164533-250mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
1689872-41-0
250mg
$906.0 2023-10-03
Enamine
EN300-1164533-10000mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
1689872-41-0
10000mg
$4236.0 2023-10-03
Enamine
EN300-1164533-1000mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
1689872-41-0
1000mg
$986.0 2023-10-03
Enamine
EN300-1164533-5000mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
1689872-41-0
5000mg
$2858.0 2023-10-03

Additional information on (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid

Exploring the Chemical and Biological Properties of (3R)-3-{[(9H-Fluoren-9-yl)methoxycarbonyl]amino}-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic Acid (CAS No. 1689872-41-0)

The compound (3R)-3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid, identified by the CAS number 1689872410, represents a significant advancement in the field of organic chemistry and drug discovery. This molecule, with its intricate structure, has garnered attention due to its potential applications in therapeutic development and its unique chemical properties.

The molecular structure of this compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a pyrazole ring, and a propanoic acid moiety. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during synthesis and subsequent reactions. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, contributes to the molecule's stability and bioactivity potential.

Recent studies have highlighted the importance of chiral centers in determining the pharmacokinetic and pharmacodynamic properties of drugs. In this compound, the (R) configuration at the third carbon atom is critical for its biological activity and selectivity. This stereochemistry ensures that the molecule interacts specifically with its target receptors or enzymes, making it a promising candidate for targeted therapies.

The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques with precise stereochemical control. The use of Fmoc protection during synthesis not only facilitates the construction of complex structures but also enhances the molecule's stability during isolation and purification.

From a biological standpoint, this compound has shown potential in modulating key cellular pathways involved in inflammation, cancer, and neurodegenerative diseases. Preclinical studies have demonstrated its ability to inhibit specific enzymes or receptors associated with these conditions, suggesting its role as a lead compound for drug development.

In terms of applications, this compound serves as a valuable tool in medicinal chemistry for exploring structure–activity relationships (SAR). By modifying substituents on the pyrazole ring or altering the Fmoc group, researchers can investigate how these changes influence bioavailability, efficacy, and toxicity.

Moreover, the integration of computational chemistry methods has provided deeper insights into the molecular interactions of this compound with its targets. Molecular docking studies have revealed favorable binding modes that align with experimental observations, further validating its therapeutic potential.

In conclusion, (3R)-3-{[(9H-fluoren-9-y l)methoxycarbonyl]amino}-3-[1-(propan -2 -yl)-1H-pyrazol -4 - yl]propanoic acid stands as a testament to the progress in synthetic chemistry and its application in drug discovery. Its unique structure, stereochemical properties, and biological activity make it a compelling subject for further research and development.

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